4-氯-5-氟嘧啶

描述

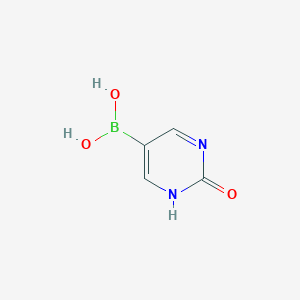

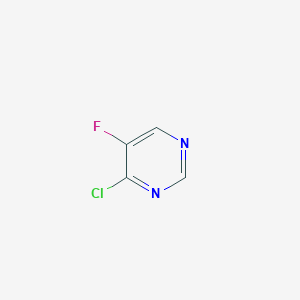

4-Chloro-5-fluoropyrimidine is a compound with the molecular formula C4H2ClFN2 . It is used as a building block in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .

Synthesis Analysis

A synthesis method of 4,6-dichloro-5-fluoropyrimidine compound has been described in a patent . The method involves preparing 4,6-dihydroxy-5-fluoropyrimidine from 2-diethyl fluoropropionate and formamidine acetate in the presence of sodium methoxide. This is then reacted with a solvent and a chlorinating agent in the presence of a tertiary amine catalyst to obtain 4,6-dichloro-5-fluoropyrimidine .Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoropyrimidine is represented by the formula C4H2ClFN2 . The average mass of the molecule is 132.523 Da and the monoisotopic mass is 131.989059 Da .Physical and Chemical Properties Analysis

4-Chloro-5-fluoropyrimidine has a molecular weight of 132.52 . The physical form can be liquid, solid, or semi-solid . The compound should be stored in an inert atmosphere at room temperature .科学研究应用

癌症治疗

4-氯-5-氟嘧啶: 是合成氟化嘧啶的关键中间体,而氟化嘧啶在癌症治疗中至关重要 。 该化合物的衍生物,例如5-氟尿嘧啶 (5-FU),每年被用来治疗超过 200 万的癌症患者 。氟原子的高电负性和 C-F 键的强度促成了该化合物在破坏癌细胞代谢和复制方面的有效性。

抗癌药物的合成

该分子是2,4-二取代-5-氟嘧啶的前体,这些是抗癌药物中发现的具有生物活性的分子 。这些药物通过干扰胸腺嘧啶合成的过程来起作用,而胸腺嘧啶是快速分裂的细胞(如癌细胞)中 DNA 复制的必需成分。

放射性药物

4-氯-5-氟嘧啶: 可用于掺入放射性同位素以制备放射性药物 。这些化合物在疾病的诊断和治疗中都至关重要,因为它们可以被用来追踪体内的生化过程,例如使用 PET 扫描等成像技术。

生化研究

研究人员利用该化合物来制备用氟化嘧啶取代的 RNA 和 DNA,用于生物物理和机理研究 。这有助于了解氟取代对核酸结构和动力学的影响,从而为生命的基本过程提供见解。

酶抑制研究

该化合物在研究 RNA 和 DNA 修饰酶的抑制方面起着至关重要的作用 。 例如,它有助于探索氟嘧啶抑制胸腺嘧啶合成酶和DNA 拓扑异构酶 1等酶的机制,这些酶是抗癌药物的靶标 。

个性化医疗的发展

4-氯-5-氟嘧啶: 衍生物正在研究其在个性化医疗中的潜力 。通过了解这些化合物与个体遗传特征的特定相互作用,可以开发出更精确、更有效的癌症治疗方法。

安全和危害

作用机制

Target of Action

The primary target of 4-Chloro-5-fluoropyrimidine, a fluoropyrimidine, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

4-Chloro-5-fluoropyrimidine, similar to other fluoropyrimidines, exerts its action by inhibiting TS . The active metabolite of 4-Chloro-5-fluoropyrimidine, fluorodeoxyuridine triphosphate (FdUTP), binds to TS, forming a covalently bound ternary complex . This binding inhibits the normal function of TS, disrupting DNA synthesis .

Biochemical Pathways

The inhibition of TS leads to the depletion of thymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA .

Pharmacokinetics

It is known that fluoropyrimidines, in general, have high gastrointestinal absorption and are bbb permeant . The lipophilicity of 4-Chloro-5-fluoropyrimidine, indicated by its Log Po/w (iLOGP) value of 1.45, suggests that it may have good bioavailability .

Result of Action

The result of 4-Chloro-5-fluoropyrimidine’s action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to selectively kill rapidly dividing cancer cells.

Action Environment

The efficacy and stability of 4-Chloro-5-fluoropyrimidine, like other fluoropyrimidines, can be influenced by genetic factors . Variations in genes implicated in the pharmacokinetics and pharmacodynamics of fluoropyrimidines can increase the risk for toxicity and influence the compound’s action . Therefore, individual genetic profiles could play a significant role in determining the compound’s efficacy and safety profile.

属性

IUPAC Name |

4-chloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-4-3(6)1-7-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSSAJKZELMQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591501 | |

| Record name | 4-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347418-42-2 | |

| Record name | 4-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Chloro-5-fluoropyrimidine in organic synthesis?

A: 4-Chloro-5-fluoropyrimidine serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure allows for various chemical transformations, making it a valuable precursor for more complex molecules. For instance, it acts as a key intermediate in the synthesis of Voriconazole , a broad-spectrum triazole antifungal agent.

Q2: Can you describe an efficient synthetic route for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, a crucial derivative?

A: Several synthetic approaches have been explored for 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. One efficient method starts with 5-fluorouracil, involving a multi-step process including chlorination, Grignard reaction, hydrolysis, reduction, chlorination, and finally, bromination to achieve an overall yield of 51.6% . Another method utilizes α-fluoroacetic ester as the starting material and boasts milder reaction conditions, simplified work-up, and suitability for industrial production with an overall yield of 41.7% .

Q3: How is 4-Chloro-5-fluoropyrimidine used in the production of 5-Flucytosine?

A: While 4-Chloro-5-fluoropyrimidine itself might not be directly used in producing 5-Flucytosine, a closely related derivative, 2-methoxy-4-chloro-5-fluoropyrimidine, plays a crucial role. This derivative undergoes amination to yield 2-methoxy-4-amido-5-fluoropyrimidine, which is then subjected to acidic hydrolysis to produce the desired 5-Flucytosine . This synthetic route offers advantages such as high yield, convenient purification, and reduced environmental impact compared to traditional methods.

Q4: Are there alternative synthetic pathways for intermediates like 2-methoxyl-4-diazanyl-5-fluoropyrimidine?

A: Yes, research has explored alternative pathways for synthesizing 2-methoxyl-4-diazanyl-5-fluoropyrimidine, a significant intermediate in producing the herbicide florasulam. One such method involves a two-step process: first synthesizing 2-methoxyl-4-chloro-5-fluoropyrimidine, followed by its conversion to 2-methoxyl-4-diazanyl-5-fluoropyrimidine . This optimized process focuses on improved yield, reduced reaction time, cost-effectiveness, and enhanced safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。